molecular formula C6H12N2O B12954434 3-Amino-5,5-dimethylpyrrolidin-2-one

3-Amino-5,5-dimethylpyrrolidin-2-one

Katalognummer: B12954434
Molekulargewicht: 128.17 g/mol
InChI-Schlüssel: ZKJJTORZUUTCBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-5,5-dimethylpyrrolidin-2-one is a heterocyclic compound featuring a five-membered lactam ring. This compound is part of the pyrrolidinone family, which is known for its diverse biological activities and applications in medicinal chemistry .

Vorbereitungsmethoden

The synthesis of 3-Amino-5,5-dimethylpyrrolidin-2-one typically involves the reaction of 5,5-dimethylpyrrolidin-2-one with an appropriate amine source under controlled conditions. One common method includes the use of ammonia or an amine in the presence of a catalyst to facilitate the amination process . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Analyse Chemischer Reaktionen

3-Amino-5,5-dimethylpyrrolidin-2-one undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

3-Amino-5,5-dimethylpyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme mechanisms and protein interactions.

    Medicine: This compound is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: It is utilized in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 3-Amino-5,5-dimethylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

3-Amino-5,5-dimethylpyrrolidin-2-one is unique due to its specific structural features and biological activities. Similar compounds include:

    5,5-Dimethylpyrrolidin-2-one: Lacks the amino group but shares the core structure.

    4-Amino-5,5-dimethylpyrrolidin-2-one: Similar structure with the amino group at a different position.

    3-Amino-5,5-dimethyl-2-cyclohexen-1-one: A related compound with a different ring structure

Eigenschaften

Molekularformel

C6H12N2O

Molekulargewicht

128.17 g/mol

IUPAC-Name

3-amino-5,5-dimethylpyrrolidin-2-one

InChI

InChI=1S/C6H12N2O/c1-6(2)3-4(7)5(9)8-6/h4H,3,7H2,1-2H3,(H,8,9)

InChI-Schlüssel

ZKJJTORZUUTCBS-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(C(=O)N1)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.